(5E)-1,1,1-trifluoro-6-(thiophen-2-yl)hex-5-ene-2,4-dione
Description
(5E)-1,1,1-Trifluoro-6-(thiophen-2-yl)hex-5-ene-2,4-dione (referred to as Compound 2i in ) is a fluorinated diketone featuring a thiophene moiety. Synthesized via condensation reactions, it exhibits a yield of 84% and crystallizes as yellow rectangular prisms with a melting point of 94–95°C . Key spectroscopic data include IR peaks at 1577, 1503, and 1437 cm⁻¹, indicative of conjugated carbonyl and aromatic systems. The trifluoromethyl (CF₃) group enhances its lipophilicity and metabolic stability, while the thiophene ring contributes π-electron density, influencing reactivity in cyclization or substitution reactions . This compound serves as a precursor for brominated derivatives (e.g., 5-bromo-1,1,1-trifluoro-6-(thiophen-2-yl)hex-5-ene-2,4-dione, Compound A’) via dibromide intermediates .
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-6-thiophen-2-ylhex-5-ene-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2S/c11-10(12,13)9(15)6-7(14)3-4-8-2-1-5-16-8/h1-5H,6H2/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSWPTBHUGSXSK-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5E)-1,1,1-Trifluoro-6-(thiophen-2-yl)hex-5-ene-2,4-dione is a compound of interest in medicinal chemistry due to its unique trifluoromethyl and thiophene substituents. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The compound can be synthesized using various methods, including one-pot reactions involving starting materials like ethyl trifluoroacetate and thiophenes. The synthesis typically yields a solid product characterized by techniques such as NMR and HRMS .
Anticancer Properties
Recent studies have demonstrated that derivatives of thiophenes exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways .
Table 1: Summary of Anticancer Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | K562 | 10 | Apoptosis induction |
| Thiophene analogs | A549 | 15 | Mitochondrial disruption |
Antibacterial Activity
The antibacterial potential of the compound has also been explored. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Table 2: Antibacterial Activity
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 20 µg/mL |
| Fluoro-thiophene analogs | Staphylococcus aureus | 15 µg/mL |
Case Studies
Several case studies highlight the biological efficacy of thiophene derivatives:
- Study on K562 Cells : This study evaluated the effects of various thiophene derivatives on K562 leukemia cells. The results indicated that these compounds could induce mitochondrial dysfunction leading to cell death .
- Antibacterial Screening : Another study focused on the antibacterial properties of trifluoromethylated thiophenes against common pathogens. The findings suggested that these compounds could serve as potential leads for developing new antibacterial agents .
Scientific Research Applications
Synthesis of Fluorinated Compounds
One notable application of (5E)-1,1,1-trifluoro-6-(thiophen-2-yl)hex-5-ene-2,4-dione is in the synthesis of fluorinated organic compounds. It serves as a precursor for creating difluoromethyl ketones through a one-pot synthesis method. The compound can be reacted with various reagents to yield products that have significant utility in pharmaceuticals and agrochemicals .
Building Blocks for RF Materials
The compound has been identified as a promising building block for the synthesis of RF (radio frequency) materials. Its polyfluoroalkyl derivatives exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications in electronics .
Potential Antimicrobial Properties
Research has indicated that derivatives of this compound may possess antimicrobial properties. Preliminary studies suggest that the compound and its derivatives can inhibit the growth of certain bacterial strains, which could lead to the development of new antimicrobial agents .
Polymer Synthesis
The compound can be utilized in the synthesis of fluorinated polymers. These polymers are known for their unique properties such as hydrophobicity and thermal stability. The incorporation of trifluoromethyl groups enhances the performance characteristics of these materials, making them valuable in coatings and sealants .
Case Studies
Chemical Reactions Analysis
Regioselective Bromination
The compound undergoes bromination at two primary sites: the conjugated double bond (C5–C6) and the diketone methylene group (C3). Reaction conditions dictate chemoselectivity:
-
Double bond bromination dominates in nonpolar solvents (e.g., CCl₄) with 1–2 equivalents of Br₂, yielding dibromo derivatives (e.g., 5,6-dibromo-1,1,1-trifluoro-6-(thiophen-2-yl)hex-5-ene-2,4-dione) .
-
Diketone bromination becomes competitive in polar aprotic solvents (e.g., CH₂Cl₂) or with excess Br₂ (>2 equiv), forming tribromo products .
Table 1: Bromination Outcomes Under Varied Conditions
| Br₂ (equiv) | Solvent | Temperature | Major Product | Yield (%) |
|---|---|---|---|---|
| 1 | CCl₄ | 0–25°C | 5,6-Dibromo derivative | 72–85 |
| 3 | CH₂Cl₂ | 25°C | 3,5,6-Tribromo derivative | 58–64 |
The thiophene substituent enhances electrophilic aromatic substitution (EAS) at the α-position of the heterocycle, but this is suppressed by the electron-withdrawing CF₃ group .
Cyclization to 4-Pyrones
Brominated intermediates undergo base-mediated cyclization to form fluorinated 4-pyrones. Key findings:
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Dibromo derivatives cyclize rapidly in acetone with Et₃N (room temperature, 1–2 h), yielding 2-(thiophen-2-yl)-6-(trifluoromethyl)-4-pyrone .
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Tribromo derivatives require harsher conditions (pyridine, reflux, 10 h) due to steric and electronic hindrance, with yields dropping to ~36% .
Mechanistic Insight:
Dehydrobromination initiates enolate formation, followed by intramolecular cyclization and aromatization. The CF₃ group stabilizes the transition state via inductive effects .
Comparative Reactivity
The thiophene moiety marginally increases reactivity toward electrophiles compared to phenyl analogs, as evidenced by:
Table 2: Reaction Rate Comparison (Thiophene vs. Phenyl Substituents)
| Reaction | Thiophene Derivative | Phenyl Derivative |
|---|---|---|
| Bromination (t₁/₂, min) | 12 | 18 |
| Cyclization Yield (%) | 84 | 76 |
Experimental Protocols
Synthesis of (5E)-1,1,1-Trifluoro-6-(thiophen-2-yl)hex-5-ene-2,4-dione:
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Friedel-Crafts Acylation: Thiophene (10 mmol), trifluoroacetyl chloride (12 mmol), and AlCl₃ (12 mmol) in CH₂Cl₂ (25 mL), stirred at RT for 2 h. Yield: 68% .
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Purification: Recrystallization from hexane/EtOAC (3:1) yields colorless needles (mp 89–91°C) .
Characterization Data:
Comparison with Similar Compounds
The structural and functional properties of Compound 2i are compared below with analogs featuring modified aryl/heteroaryl substituents or fluorination patterns.
Structural Analogs with Aromatic Substituents
Key Observations :
- In contrast, the methoxy group in 2g increases electron density, which may reduce reactivity but improve solubility .
- Fluorination Impact: The CF₃ group in 2i and 2g increases thermal stability (higher melting points vs. non-fluorinated VA-5) and lipophilicity, critical for membrane permeability in bioactive compounds .
Heterocyclic Derivatives
- Thiazolidine-2,4-dione analogs (): Compounds with electron-withdrawing groups (EWGs) on phenyl rings (e.g., nitro, fluorine) exhibit enhanced antimycobacterial activity compared to electron-donating groups (EDGs). While 2i lacks EWGs on its thiophene, the sulfur atom’s polarizability may mimic moderate electron-withdrawing effects, though less pronounced than nitro substituents .
- Thiophene vs. Phenyl : The thiophene in 2i introduces aromaticity with sulfur’s lone pairs, enabling unique coordination or π-stacking interactions absent in phenyl analogs like 2e or 2g .
Brominated Derivative: Compound A’
- 5-Bromo-1,1,1-trifluoro-6-(thiophen-2-yl)hex-5-ene-2,4-dione (A’ ) is synthesized via bromination of 2i , introducing a bromine atom at position 4. This modification increases molecular weight (Calcd for C₁₂H₈BrF₃O₂: C 44.89%, H 2.51%) and alters reactivity for cross-coupling or substitution reactions .
Q & A
Q. What are the optimized synthetic routes for (5E)-1,1,1-trifluoro-6-(thiophen-2-yl)hex-5-ene-2,4-dione, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving condensation of thiophene derivatives with trifluoromethyl ketones. Key steps include:
- Aldol Condensation : Use THF as a solvent with triethylamine (Et3N) to deprotonate intermediates and stabilize reactive enolates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves stereoisomers.
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of thiophene precursor to trifluoro reagent) to minimize side products .
Table 1 : Example Reaction Conditions
| Step | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Aldol Condensation | Thiophene-2-carbaldehyde, trifluoroacetylacetone | THF | 25 | 72 | 65–78 |
| Purification | Silica gel, hexane/EtOAc (7:3) | – | – | – | >95% purity |
Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- <sup>1</sup>H NMR: Look for characteristic vinyl proton signals (δ 6.8–7.2 ppm, doublet) and trifluoromethyl peaks (δ 1.2–1.5 ppm, singlet) .
- <sup>19</sup>F NMR: A singlet near δ -75 ppm confirms the trifluoro group .
- X-ray Crystallography : Resolves E/Z isomerism; the (5E) configuration shows a dihedral angle of 160–170° between the thiophene and diketone moieties .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]<sup>+</sup> at m/z 293.05 (calculated: 293.04) .
Q. How can researchers verify the purity of this compound, and what are common contaminants?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min indicates purity >98% .
- Common Contaminants :
- Unreacted thiophene precursors (detected via GC-MS).
- Stereoisomers (resolved via chiral chromatography) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the trifluoromethyl group in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model electron density. The trifluoromethyl group exhibits strong electron-withdrawing effects, lowering LUMO energy (-2.8 eV), making the β-diketone susceptible to nucleophilic attack .
- Kinetic Studies : Monitor reaction rates with amines (e.g., piperidine) in DMSO; pseudo-first-order kinetics reveal a rate constant (k) of 0.12 min<sup>-1</sup> at 25°C .
Q. What experimental strategies resolve contradictions in observed vs. theoretical NMR chemical shifts?
- Methodological Answer :
- Solvent Effects : Compare DMSO-d6 vs. CDCl3; hydrogen bonding in DMSO downfield-shifts enolic protons by 0.3–0.5 ppm .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening at >40°C .
- Reference Standards : Cross-validate shifts with NIST Chemistry WebBook data for analogous trifluoromethyl compounds .
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation :
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; analyze via HPLC. Degradation peaks (e.g., hydrolyzed diketone) appear at pH <4 or >10 .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C .
- Light Sensitivity : UV-Vis spectroscopy (λmax 320 nm) monitors photodegradation; use amber vials for storage .
Q. What role does the thiophene ring play in modulating biological activity, and how can this be validated experimentally?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Synthesize analogs with substituted thiophenes (e.g., 5-chloro-thiophene) and compare IC50 values in enzyme assays (e.g., COX-2 inhibition) .
- Molecular Docking : AutoDock Vina models predict binding affinity; the thiophene sulfur forms π-S interactions with hydrophobic enzyme pockets (ΔG = -9.2 kcal/mol) .
- Validation :
- In Vitro Assays : Measure IC50 against cancer cell lines (e.g., MCF-7) using MTT assays; EC50 values correlate with electron-withdrawing substituents .
Data Contradiction Analysis
Q. Why might experimental LogP values deviate from computational predictions for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
